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Introduction to MF59 Adjuvant

MF59® is an oil-in-water emulsion adjuvant used to enhance the immune response to influenza
vaccines. It is composed of squalene, a natural organic compound, stabilized by the
surfactants polysorbate 80 and sorbitan trioleate in a citrate buffer.[1] The inclusion of MF59 in
influenza vaccine formulations has been shown to induce a more robust, broader, and longer-
lasting immune response compared to non-adjuvanted vaccines.[2][3] This is particularly
beneficial for populations with a less responsive immune system, such as the elderly and
young children.[1][4] MF59 allows for antigen dose-sparing, a critical advantage in a pandemic
situation, and enhances the production of cross-reactive antibodies that can offer protection
against drifted influenza strains.[2][5]

Mechanism of Action

The adjuvant effect of MF59 is initiated by creating a local, transient inflammatory environment
at the injection site. This leads to the recruitment and activation of immune cells, such as
monocytes and granulocytes, which are crucial for initiating a potent adaptive immune
response.[6][7] MF59 promotes the differentiation of monocytes into dendritic cells and
enhances antigen uptake and presentation.[6][8]

The signaling cascade initiated by MF59 is independent of Toll-like receptor (TLR) activation
and the NLRP3 inflammasome.[5] Instead, it relies on the adaptor protein MyD88.[5][6] This
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MyD88-dependent pathway leads to the activation of downstream signaling molecules,
including IRAK1, IRAK4, and TRAF6, which ultimately results in the activation of the
transcription factors NF-kB and the MAPK signaling pathway.[9][10] This cascade stimulates
the production of a range of chemokines and cytokines, driving the recruitment and activation
of antigen-presenting cells (APCs) and shaping the subsequent T-cell and B-cell response.[5]
[11]

Signaling Pathway of MF59 Adjuvant
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Caption: MF59 signaling pathway leading to enhanced immune response.

Data Presentation

The use of MF59 as an adjuvant significantly enhances both humoral and cellular immune

responses to influenza vaccination.

Humoral Immune Response: Hemagglutination

Inhibition (HAI) Titers

The HAI assay is a standard method for measuring functional antibodies against the influenza

virus hemagglutinin protein. An HAI titer of 21:40 is generally considered to be associated with

at least a 50% reduction in the risk of influenza infection.

Geometric
. Mean Titer ] Seroprotection
Vaccine . . Seroconversio )
. Antigen Strain  (GMT) - Day 22 Rate (Titer =2
Formulation n Rate (%)
Post- 1:40) (%)
Vaccination
TIV (Non-
] A/HIN1 55 45 70
adjuvanted)
aTIV (MF59-
) A/HIN1 131 75 95
adjuvanted)
TIV (Non-
_ A/H3N2 80 50 78
adjuvanted)
aTIlv (MF59-
_ A/H3N2 166 80 98
adjuvanted)
TIV (Non-
) B Strain 30 35 55
adjuvanted)
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B Strain 48 60 80

adjuvanted)
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Data are representative examples compiled from multiple studies and may vary based on the
specific vaccine, study population, and circulating influenza strains.[11][12][13]

Cellular Immune Response: ELISpot Assay

The ELISpot assay quantifies the number of antigen-specific, cytokine-secreting T-cells. Itis a
highly sensitive method for assessing the cellular immune response.

Mean Spot Forming

Vaccine . . Units (SFU) per Fold Increase from
] Stimulation )
Formulation 1076 PBMCs (IFN- Baseline
y)
Placebo FLU-v Peptides 5 1.0
Adjuvanted FLU-v FLU-v Peptides 125 (Day 42) 25.0
Placebo Inactivated HIN1 128 1.0
Adjuvanted FLU-v Inactivated HIN1 310 (Day 42) 2.4
Placebo Inactivated H3N2 268 1.0
Adjuvanted FLU-v Inactivated H3N2 555 (Day 42) 2.1

Data adapted from a study on a broad-spectrum influenza vaccine (FLU-v) with an adjuvant.
[14] The results demonstrate the enhanced T-cell response with an adjuvanted vaccine.

Cellular Immune Response: Intracellular Cytokine
Staining (ICS)

ICS is a flow cytometry-based technique that allows for the multiparametric analysis of cytokine
production by different T-cell subsets at the single-cell level.
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Percentage of

Vaccine . . .
. T-cell Subset Cytokine Profile Responding Cells
Formulation o
(Post-Vaccination)
TIV (Non-adjuvanted) CD4+ IFN-y+ 0.05%
aTIV (MF59-
) CD4+ IFN-y+ 0.15%
adjuvanted)
TIV (Non-adjuvanted) CD4+ TNF-a+ and/or IL-2+ 0.10%
aTlV (MF59-
CD4+ TNF-a+ and/or IL-2+ 0.30%

adjuvanted)

Polyfunctional (=2

TIV (Non-adjuvanted) CD4+ ) 0.03%
cytokines)
aTlV (MF59- Polyfunctional (=2
_ CD4+ _ 0.12%
adjuvanted) cytokines)

Data are representative and compiled from studies showing MF59 enhances the frequency of
vaccine-specific, multi-cytokine producing CD4+ T-cells.[13][15][16]

Experimental Protocols
Experimental Workflow for Adjuvanted Influenza Vaccine
Evaluation

A typical preclinical and clinical workflow for evaluating an MF59-adjuvanted influenza vaccine
involves several key stages, from initial formulation and characterization to in-depth
immunological analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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